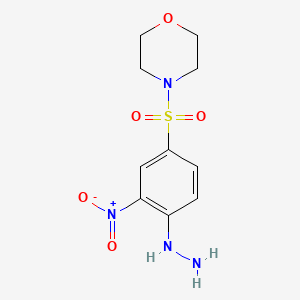

![molecular formula C26H20ClNO2 B2894277 2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone CAS No. 298204-90-7](/img/structure/B2894277.png)

2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

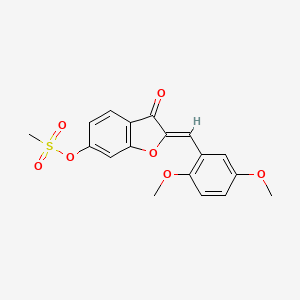

2-Chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone (DBENQ) is a synthetic organic compound belonging to the class of naphthoquinones, which are aromatic compounds containing a benzene ring fused to a quinone. DBENQ is a yellow crystalline solid, and is a useful reagent in organic chemistry, as it can be used to synthesize other compounds. DBENQ has also been studied for its potential applications in scientific research, as it has been shown to have biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Testing

This compound is used in pharmaceutical testing as a high-quality reference standard. Its precise structure and properties allow for accurate results in drug development and quality control processes .

Chemical Synthesis

In the field of chemical synthesis, this naphthoquinone derivative can be utilized as a building block for the synthesis of complex organic compounds. Its chloro and amino functional groups make it a versatile reagent for constructing new molecules .

Material Science

Due to its unique electronic properties, this compound may be explored for use in the development of organic semiconductors, which are crucial for creating flexible electronic devices .

Biological Studies

The compound’s interaction with biological systems can be studied to understand its bioactivity. This includes examining its potential as an inhibitor or activator of certain biological pathways .

Photodynamic Therapy

As a naphthoquinone, it may have applications in photodynamic therapy for treating cancer. Its ability to generate reactive oxygen species upon light activation makes it a candidate for such therapeutic approaches .

Analytical Chemistry

In analytical chemistry, this compound could serve as a chromophoric agent due to its conjugated system, which allows it to absorb and emit light at specific wavelengths, aiding in the detection of various substances .

Dye and Pigment Industry

The compound’s vivid coloration properties could be harnessed in the dye and pigment industry for creating colorants with specific properties for textiles and inks .

Environmental Science

Research into the environmental fate of this compound, including its degradation products and interaction with environmental pollutants, could provide insights into its long-term ecological impact .

properties

IUPAC Name |

2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClNO2/c27-24-23(25(29)21-13-7-8-14-22(21)26(24)30)15-16-28(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-16H,17-18H2/b16-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARDAMRPWFEAQC-FOCLMDBBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=CC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/C=C/C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

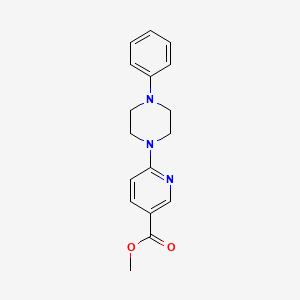

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2894198.png)

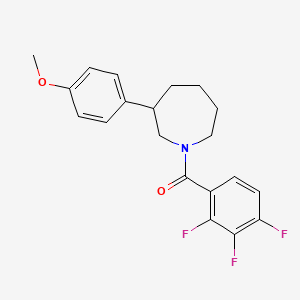

![N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide](/img/structure/B2894201.png)

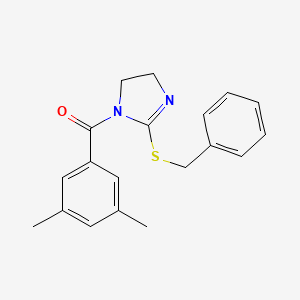

![N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894202.png)

![3-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2894203.png)

![3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894204.png)

![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2894206.png)

![4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2894208.png)

![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]prop-2-enamide](/img/structure/B2894210.png)

![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride](/img/structure/B2894217.png)